3,3-diphenyl-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide
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Overview
Description
3,3-Diphenyl-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide is an organic compound characterized by its unique structure, which includes a pyrrole ring attached to a benzyl group, further connected to a propanamide backbone with diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Benzylation: The pyrrole ring is then benzylated using a benzyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Amidation: The benzylated pyrrole is reacted with 3,3-diphenylpropanoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the amide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Nitric acid for nitration, halogens (Cl2, Br2) for halogenation, often in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3,3-diphenyl-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the pyrrole ring and the amide group makes it a candidate for drug design, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which 3,3-diphenyl-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylpropanamide: Lacks the pyrrole ring, making it less versatile in terms of biological activity.
N-Benzylpropanamide: Lacks the diphenyl groups, which may reduce its stability and interaction potential.
Pyrrole-1-carboxamide: Contains the pyrrole ring but lacks the benzyl and diphenyl groups, limiting its applications.
Uniqueness
3,3-Diphenyl-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide is unique due to the combination of the pyrrole ring, benzyl group, and diphenyl groups. This structure provides a balance of stability, reactivity, and potential for biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H24N2O |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3,3-diphenyl-N-[(4-pyrrol-1-ylphenyl)methyl]propanamide |
InChI |
InChI=1S/C26H24N2O/c29-26(27-20-21-13-15-24(16-14-21)28-17-7-8-18-28)19-25(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-18,25H,19-20H2,(H,27,29) |
InChI Key |
LKNXBSIJEWUJDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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